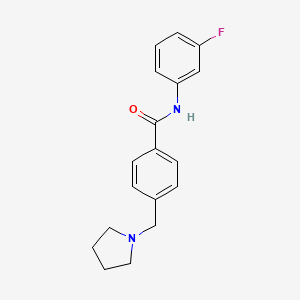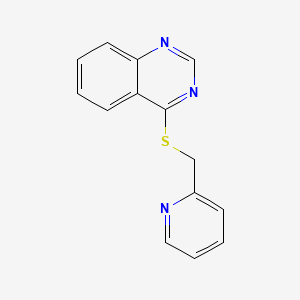
N~1~'-cyclopentyl-1,4'-bipiperidine-1',4'-dicarboxamide
Descripción general
Descripción
N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide is a chemical compound with the molecular formula C17H30N4O2 It is a derivative of bipiperidine, which consists of two piperidine rings connected by a single bond
Métodos De Preparación
The synthesis of N1‘-cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves several steps. One common synthetic route starts with the preparation of 1,4’-bipiperidine, which is then reacted with cyclopentylamine to introduce the cyclopentyl group.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in biological research to study its effects on various biological systems and pathways.
Mecanismo De Acción
The mechanism of action of N1‘-cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide can be compared with other similar compounds, such as:
1,4’-Bipiperidine: The parent compound, which lacks the cyclopentyl and dicarboxamide groups.
N~1~‘-Cyclopentyl-1,4’-bipiperidine: A similar compound that lacks the dicarboxamide functionality.
1,4’-Bipiperidine-1’,4’-dicarboxamide: A compound that lacks the cyclopentyl group.
Propiedades
IUPAC Name |
1-N-cyclopentyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c18-15(22)17(21-10-4-1-5-11-21)8-12-20(13-9-17)16(23)19-14-6-2-3-7-14/h14H,1-13H2,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDGQRMEKNBPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC3CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4442436.png)
![6-methyl-5-[(4-phenoxyphenyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B4442444.png)
![1-[(dimethylamino)sulfonyl]-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4442457.png)

![6-(3-methoxypropyl)-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B4442480.png)

![N-[3-(acetylamino)-4-methylphenyl]-4-methoxybenzamide](/img/structure/B4442487.png)
![N-benzyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442488.png)


![N-(2,4-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442499.png)
![4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B4442517.png)
![3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4442524.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B4442535.png)
